molecular formula C20H17F3N2O4S B3020087 8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 1902981-47-8

8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No.: B3020087
CAS No.: 1902981-47-8
M. Wt: 438.42
InChI Key: MJXDTPRSWQDOHZ-UHFFFAOYSA-N
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Description

8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates a quinoline moiety linked via an ether bridge to a pyrrolidine ring, which is further modified by a phenylsulfonyl group bearing a trifluoromethoxy substituent. The presence of these functional groups, particularly the sulfonamide and the trifluoromethoxy phenyl ring, is often associated with enhanced biological activity and metabolic stability, making this compound a valuable scaffold for drug discovery. Its primary research application is as a reference standard or a key intermediate in the design and synthesis of novel therapeutic agents. Researchers investigate its potential as a modulator of various biological pathways, with possible relevance in the development of treatments for central nervous system (CNS) disorders, oncology, and inflammation, based on the known activities of similar structural motifs. The quinoline core is a privileged structure in antimalarial and anticancer research, while sulfonyl-containing compounds are frequently explored for their enzyme-inhibitory properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

8-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4S/c21-20(22,23)29-15-6-8-17(9-7-15)30(26,27)25-12-10-16(13-25)28-18-5-1-3-14-4-2-11-24-19(14)18/h1-9,11,16H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXDTPRSWQDOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to introduce different substituents on the quinoline or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with ketone or carboxylic acid groups, while reduction can produce fully saturated quinoline or pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, quinoline derivatives have been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms. The incorporation of the trifluoromethoxy group may enhance the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy against tumors.

Antimicrobial Properties

Quinoline-based compounds are known for their antimicrobial activity. The presence of the sulfonamide moiety may further enhance this property, as sulfonamides are widely recognized for their antibacterial effects. Studies have shown that modifications to the quinoline structure can lead to increased potency against various bacterial strains.

Biological Research

The compound can be utilized in biological studies to explore its mechanism of action and potential therapeutic applications.

Enzyme Inhibition Studies

Given its structural characteristics, this compound could serve as an inhibitor for specific enzymes involved in disease pathways. For example, it may target proteases or kinases critical for cancer progression or bacterial survival.

Cellular Mechanism Investigations

Research into how this compound affects cellular signaling pathways can provide insights into its potential therapeutic effects. Understanding these mechanisms may lead to novel treatments for diseases such as cancer or bacterial infections.

Material Science

Beyond biological applications, compounds like this one can be explored for their properties in material science.

Fluorescent Probes

The quinoline structure is known for its fluorescent properties, making it suitable for use as a fluorescent probe in various imaging techniques. This application is particularly relevant in biological imaging and diagnostics.

Case Studies

Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of similar quinoline derivatives, researchers found that modifications to the sulfonamide group significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of structural diversity in developing effective anticancer agents.

Case Study 2: Antimicrobial Efficacy Evaluation
A comparative analysis of various trifluoromethoxy-substituted compounds demonstrated notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with sulfonamide groups exhibited superior efficacy compared to their non-sulfonamide counterparts.

Mechanism of Action

The mechanism of action of 8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s core structure shares similarities with several analogs (Table 1). Key differences lie in:

  • Sulfonyl-linked aryl groups : Substitutions on the phenyl ring (e.g., chloro, fluoro, trifluoromethoxy) influence electronic and steric properties.
  • Heterocyclic rings: Pyrrolidine vs.
  • Quinoline substituents: Variations at the 3- or 8-position (e.g., amino, acetamido) impact solubility and target engagement.

Table 1: Structural Comparison of Selected Quinoline Derivatives

Compound Name Sulfonyl Substituent Heterocyclic Core Quinoline Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-(Trifluoromethoxy)phenyl Pyrrolidin-3-yl 8-oxy ~439.4 (estimated) High lipophilicity due to CF3O group
8-Acetamino-3-(4-chlorophenylsulfonyl)quinoline 4-Chlorophenyl None 3-sulfonyl, 8-acetamido ~386.8 Enhanced hydrogen-bonding via acetamido
8-((1-((1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline 1H-imidazol-4-yl Pyrrolidin-3-yl 8-oxy ~396.4 (estimated) Polar imidazole group improves aqueous solubility
8-[(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline Piperidin-1-yl with 3-chloropyridinyloxy Piperidin-1-yl 8-sulfonyl 417.9 Bulky substituent may hinder membrane permeability
8-{[1-(3-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline 3-Chlorophenyl Pyrrolidin-3-yl 8-oxy ~409.9 (estimated) Moderate lipophilicity; meta-Cl reduces steric hindrance

Physicochemical and Pharmacokinetic Implications

  • Metabolic Stability : The CF3O group resists oxidative metabolism better than methyl or methoxy groups, as seen in fluorinated analogs .
  • Solubility : Polar groups (e.g., imidazole in ) improve aqueous solubility but may reduce membrane permeability.

Biological Activity

8-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, with the CAS number 1902981-47-8, is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, a pyrrolidine ring, and a trifluoromethoxyphenyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C20H17F3N2O4SC_{20}H_{17}F_3N_2O_4S, with a molecular weight of 438.4 g/mol. The structure is characterized by the following key components:

ComponentDescription
Quinoline Core Heterocyclic aromatic compound
Pyrrolidine Ring Saturated five-membered ring containing nitrogen
Trifluoromethoxy Group Enhances lipophilicity and biological activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethoxyphenyl group enhances binding affinity, potentially leading to modulation of various biological pathways. For example, it may inhibit enzyme activity by binding to active sites, thereby affecting cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
  • Antiviral Properties : The compound has been investigated for its ability to inhibit viral replication.
  • Anticancer Effects : It shows promise in targeting cancer cell lines, potentially through apoptosis induction.

Case Studies and Research Findings

A review of the literature reveals various studies that have explored the biological activity of this compound:

  • Antimalarial Activity : Similar quinoline derivatives have demonstrated efficacy against Plasmodium falciparum, suggesting that this compound could possess similar properties .
  • Enzyme Inhibition : Research has indicated that compounds within the quinoline family can inhibit translation elongation factors in malaria parasites, which may extend to this compound .
  • Cytotoxicity Studies : Comparative studies have shown that while exhibiting potent biological activity, the compound maintains relatively low cytotoxicity, making it a candidate for further drug development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various microbial strains
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of translation elongation factors

Q & A

Q. Basic Analytical Methods :

  • NMR (¹H/¹³C/¹⁹F) for verifying substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas .
  • FT-IR to identify sulfonyl (S=O, ~1350 cm⁻¹) and trifluoromethoxy (C-F, ~1250 cm⁻¹) groups .

How can chiral chromatography resolve enantiomers of pyrrolidinyl-oxy-substituted quinolines?

Advanced Analytical Methods : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) paired with hexane/isopropanol mobile phases resolve enantiomers. Ferrocenyl-phosphine catalysts in asymmetric annulations produce enantiomerically enriched intermediates, which are validated via circular dichroism (CD) .

How can discrepancies in biological activity data between in vitro and in vivo studies be addressed?

Data Contradiction Analysis : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:

  • Prodrug strategies (e.g., esterification of carboxyl groups to enhance absorption) .
  • Pharmacokinetic studies using LC-MS/MS to monitor plasma concentrations and metabolite formation .
  • Molecular dynamics simulations to predict binding under physiological conditions .

What structural modifications enhance the binding affinity of quinoline derivatives to DNA targets?

Q. SAR Studies :

  • Trifluoromethoxy groups increase hydrophobicity and DNA intercalation efficiency .
  • Sulfonyl-pyrrolidinyl-oxy substituents improve steric complementarity with DNA grooves .
  • Halogenation at the 6-position (e.g., fluorine) enhances electrostatic interactions .

What computational methods predict the interaction of sulfonyl-pyrrolidinyl-oxy quinolines with enzyme active sites?

Q. Mechanistic Studies :

  • Docking simulations (AutoDock Vina) model binding poses in Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .
  • QM/MM calculations assess transition-state stabilization in enzyme-substrate complexes .
  • Molecular dynamics (MD) trajectories (NAMD) evaluate stability of quinoline-enzyme interactions over 100-ns simulations .

What factors influence the hydrolytic stability of trifluoromethoxy groups in quinoline derivatives under physiological conditions?

Q. Stability & Reactivity :

  • Electron-withdrawing effects of the trifluoromethoxy group reduce susceptibility to hydrolysis compared to methoxy .
  • pH-dependent degradation is minimized in buffered solutions (pH 7.4), as shown in stability assays using HPLC .
  • Steric shielding by bulky substituents (e.g., sulfonyl-pyrrolidine) further protects the group .

How do solvent and catalyst choices affect yields in annulation reactions of modified quinoline precursors?

Q. Advanced Synthesis Optimization :

  • Polar aprotic solvents (THF, DMF) improve solubility of intermediates, achieving >85% yields in Povarov reactions .
  • Chiral Brønsted acids (e.g., phosphoric acids) enable enantioselective annulation with >90% ee .
  • Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields .

What in silico tools are used to assess the hepatotoxicity of quinoline-based compounds during lead optimization?

Q. Toxicity Profiling :

  • ADMET Predictor estimates hepatotoxicity risks based on structural alerts (e.g., quinoline-related idiosyncratic toxicity) .
  • ProTox-II predicts cytochrome P450 inhibition and liver injury scores using machine learning .
  • MetaSite models metabolic pathways to identify toxic metabolites (e.g., epoxide intermediates) .

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